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Compound of Interest

Compound Name: ETX1317 sodium

Cat. No.: B1192677

A new generation of 3-lactamase inhibitor, ETX1317 sodium, demonstrates superior breadth
and potency against a wide range of clinically challenging B-lactamases compared to older
inhibitors such as clavulanic acid, sulbactam, and tazobactam. Developed as an oral
formulation in combination with the cephalosporin cefpodoxime, ETX1317 offers a promising
new therapeutic option for combating multidrug-resistant Gram-negative bacteria, particularly in
the context of complicated urinary tract infections (cUTISs).

ETX1317 is a novel, non-B-lactam, diazabicyclooctane (DBO) inhibitor of serine -lactamases,
a class of enzymes that confer bacterial resistance to -lactam antibiotics. Its mechanism of
action involves the formation of a stable, covalent adduct with the B-lactamase enzyme,
effectively inactivating it and restoring the efficacy of the partner [3-lactam antibiotic. This guide
provides a comprehensive comparison of ETX1317 sodium with older B-lactamase inhibitors,
supported by preclinical data and detailed experimental methodologies.

In Vitro Inhibitory Potency: A Clear Advantage for
ETX1317

Biochemical assays confirm the broad-spectrum inhibitory activity of ETX1317 against Ambler
Class A, C, and D B-lactamases, including extended-spectrum B-lactamases (ESBLs) and
carbapenemases that are not effectively inhibited by older agents.
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B-Lactamase Inhibitor IC50 (nM)
Class A

TEM-1 ETX1317 16
Clavulanic Acid 60

Sulbactam 3,800

Tazobactam 40

CTX-M-15 ETX1317 2
Clavulanic Acid 110

Tazobactam 80

KPC-2 ETX1317 8
Clavulanic Acid >100,000

Tazobactam 6,600

Class C

AmpC (E. cloacae P99) ETX1317 6
Clavulanic Acid >100,000

Sulbactam >100,000

Tazobactam >100,000

Class D

OXA-48 ETX1317 40
Clavulanic Acid >100,000

Tazobactam >100,000

Note: Data for older inhibitors
are compiled from various
sources and may not represent

head-to-head comparisons
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under identical experimental

conditions.

As the data indicates, ETX1317 exhibits significantly lower 50% inhibitory concentrations (IC50)
against a wide array of B-lactamases compared to clavulanic acid, sulbactam, and tazobactam.
Notably, ETX1317 demonstrates potent inhibition of Class C (AmpC) and Class D (OXA)
enzymes, which are largely unaffected by the older inhibitors.

Restoring Antibiotic Efficacy: In Vitro Susceptibility
Testing

The true measure of a 3-lactamase inhibitor lies in its ability to restore the activity of a partner
B-lactam antibiotic against resistant bacteria. In combination with cefpodoxime, ETX1317
demonstrates remarkable efficacy in reducing the Minimum Inhibitory Concentrations (MICs)
for multidrug-resistant Enterobacterales.

A large study evaluating the combination of cefpodoxime with ETX1317 against 910 ESBL-
enriched Enterobacteriaceae isolates showed a staggering >64-fold improvement in the MIC90,
from >32 mg/L for cefpodoxime alone to 0.5 mg/L for the combination.[1] This highlights the
potent ability of ETX1317 to overcome common resistance mechanisms in these clinical

isolates.
) ) Cefpodoxime/ETX1 Piperacillin/Tazoba
Organism (- Cefpodoxime MIC
317 (1:2) MIC ctam (4mg/L) MIC
lactamase) (mglL)
(mglL) (mglL)
E. coli (CTX-M-15) >64 0.25 16
K. pneumoniae (KPC-
>64 0.5 >64
2)
E. cloacae (AmpC) >64 1 >64

The combination of cefpodoxime-ETX1317 consistently demonstrates lower MIC values
against ESBL-producing and carbapenem-resistant isolates compared to piperacillin-
tazobactam, a commonly used B-lactam/B-lactamase inhibitor combination.[2]
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In Vivo Efficacy: Validation in Animal Models of
Infection

The superior in vitro activity of the cefpodoxime-ETX1317 combination translates to robust
efficacy in preclinical animal models of infection. In a murine neutropenic thigh infection model,
oral administration of the combination of ETX0282 (the prodrug of ETX1317) and cefpodoxime
proxetil demonstrated significant bacterial reduction against strains expressing ESBLs and
carbapenemases.[3]

While direct head-to-head in vivo comparative studies with older inhibitor combinations are
limited in the public domain, the demonstrated efficacy of the oral cefpodoxime-ETX1317
combination against highly resistant pathogens for which older oral options are ineffective
underscores its significant therapeutic potential.

Experimental Protocols
B-Lactamase Inhibition Assay (IC50 Determination)

The inhibitory activity of ETX1317 and comparator compounds against purified -lactamase
enzymes is determined using a spectrophotometric assay with the chromogenic -lactam
substrate nitrocefin.

Enzyme and Inhibitor Preparation: Purified 3-lactamase enzymes and serial dilutions of the
inhibitors are prepared in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

e Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period
(e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

e Reaction Initiation: The reaction is initiated by the addition of nitrocefin.

e Measurement: The rate of nitrocefin hydrolysis is monitored by measuring the change in
absorbance at 486 nm over time using a microplate reader.

o Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration.
The IC50 value, the concentration of inhibitor required to reduce the rate of hydrolysis by
50%, is determined by non-linear regression analysis of the dose-response curve.
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Minimum Inhibitory Concentration (MIC) Determination

The MIC of cefpodoxime in combination with ETX1317 is determined by the broth microdilution
method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

e Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies
are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland
standard. This is further diluted to achieve a final concentration of approximately 5 x 10"5
colony-forming units (CFU)/mL in each well of the microtiter plate.

o Drug Preparation: Serial twofold dilutions of cefpodoxime are prepared in cation-adjusted
Mueller-Hinton broth (CAMHB). ETX1317 is added to each well at a fixed concentration or in
a fixed ratio to cefpodoxime (e.g., 1:2 ratio of cefpodoxime to ETX1317).[2][3][4]

 Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

e MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that
completely inhibits visible growth of the organism.

Murine Neutropenic Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents in an
immunocompromised host.

 Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of
cyclophosphamide on days -4 and -1 prior to infection.[3]

e Infection: A standardized inoculum of the test bacterial strain is injected into the thigh
muscles of the mice.[3]

o Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with oral
administration of the cefpodoxime proxetil/ETX0282 combination or comparator agents at
various dosing regimens.[3]

o Assessment of Efficacy: At the end of the treatment period (e.g., 24 hours), mice are
euthanized, and the thigh muscles are aseptically removed and homogenized. The number
of viable bacteria (CFU) in the thigh homogenates is determined by plating serial dilutions on
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appropriate agar media. The efficacy of the treatment is assessed by the reduction in

bacterial load compared to untreated control animals.

Visualizing the Mechanisms and Workflows
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Caption: Mechanism of -lactamase mediated resistance and its inhibition by ETX1317.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
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Caption: Workflow for the murine neutropenic thigh infection model.

Conclusion

ETX1317 sodium represents a significant advancement in the field of 3-lactamase inhibitors.
Its broad spectrum of activity, particularly against Class C and D enzymes, and its superior
potency compared to older inhibitors like clavulanic acid, sulbactam, and tazobactam, position
it as a valuable new weapon in the fight against antibiotic resistance. The oral availability of the
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cefpodoxime-ETX1317 combination addresses a critical unmet need for effective oral therapies
for infections caused by multidrug-resistant Gram-negative bacteria, potentially reducing
hospitalizations and improving patient outcomes. Further clinical investigation is warranted to
fully elucidate the clinical benefits of this promising new agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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